N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide
Descripción
N-(4-Methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide is a structurally complex small molecule featuring a benzothiazole core substituted with a methoxy group at the 4-position, a phenylsulfonyl moiety, and a pyridin-3-ylmethyl group. The benzothiazole scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including kinase inhibition and antimicrobial properties . The phenylsulfonyl group introduces strong electron-withdrawing characteristics, which may improve metabolic stability and target affinity. The pyridin-3-ylmethyl substituent adds hydrophilicity and hydrogen-bonding capacity, critical for solubility and receptor engagement.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-30-19-10-5-11-20-22(19)25-23(31-20)26(16-17-7-6-13-24-15-17)21(27)12-14-32(28,29)18-8-3-2-4-9-18/h2-11,13,15H,12,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEIGAYYHDSHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide, with the CAS number 895006-73-2, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 467.6 g/mol. The structure incorporates a benzothiazole moiety, a phenylsulfonyl group, and a pyridinylmethyl amide, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 895006-73-2 |
| Molecular Formula | C23H21N3O4S2 |
| Molecular Weight | 467.6 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Research indicates that compounds similar to N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide exhibit significant antimicrobial properties. In studies assessing antibacterial activity, derivatives showed moderate to strong effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The inhibitory concentration (IC50) values for these compounds ranged significantly, suggesting potential as effective antibacterial agents .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. A study highlighted that certain related compounds demonstrated strong inhibitory action against urease with IC50 values as low as 1.13 µM, indicating a promising role in treating conditions related to urease activity .
Table: Enzyme Inhibition IC50 Values
| Compound | IC50 (µM) |
|---|---|
| Compound A | 1.13 |
| Compound B | 0.63 |
| Compound C | 6.28 |
| Reference Standard | 21.25 |
Antifibrillar Activity
Recent studies have explored the antifibrillar properties of benzothiazole derivatives, including this compound. The Thioflavin-T assay demonstrated that certain derivatives could inhibit protein aggregation associated with neurodegenerative diseases, showcasing their potential in therapeutic applications for conditions like Alzheimer's disease .
The biological activity of N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide may be attributed to its structural features that facilitate interaction with biological targets:
- Benzothiazole Moiety : Known for its role in diverse pharmacological activities, including antimicrobial and anticancer effects.
- Phenylsulfonyl Group : Enhances solubility and bioavailability while contributing to enzyme inhibition.
- Pyridine Ring : Often involved in receptor binding and modulation.
Case Studies
- Antimicrobial Efficacy : A study involving synthesized derivatives highlighted their effectiveness against resistant strains of bacteria, suggesting that modifications in the sulfonamide structure can enhance antimicrobial potency.
- Neuroprotective Potential : Research indicated that certain derivatives could prevent fibril formation in α-synuclein proteins, which is crucial for developing treatments for Parkinson's disease.
Comparación Con Compuestos Similares
Physicochemical and Pharmacokinetic Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
